2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a pyrimidine ring substituted with a trifluoromethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable amine with a fluorinating agent to introduce the fluorine atoms.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a series of reactions involving the condensation of appropriate precursors.
Coupling of the Rings: The final step involves coupling the piperidine and pyrimidine rings under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups or to reduce the compound to a simpler form.
Substitution: The fluorine atoms and the trifluoromethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution Reagents: Substitution reactions can be carried out using reagents such as halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool to investigate the function of specific proteins and enzymes.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
2-(Piperidin-1-yl)pyridin-3-amine: This compound has a similar piperidine ring but lacks the fluorine and trifluoromethyl substitutions.
4-(Trifluoromethyl)pyrimidine: This compound has the trifluoromethyl group but lacks the piperidine ring.
4,4-Difluoropiperidine: This compound has the difluoropiperidine ring but lacks the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5N3/c11-9(12)2-5-18(6-3-9)8-16-4-1-7(17-8)10(13,14)15/h1,4H,2-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABRGYSWROEFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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